
4-Isobutyltetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyltetrahydro-2H-pyran-4-amine is a heterocyclic compound with a pyran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyltetrahydro-2H-pyran-4-amine typically involves the reaction of isoprenol and isovaleraldehyde through a Prins cyclization reaction. This process can be catalyzed by iron-based catalysts to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isobutyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
4-Isobutyltetrahydro-2H-pyran-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 4-Isobutyltetrahydro-2H-pyran-4-amine exerts its effects involves interactions with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Isobutyltetrahydro-2H-pyran-4-amine include:
- 4-Aminotetrahydropyran
- 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol
Uniqueness
This compound is unique due to its specific structural features and chemical properties, which differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
4-(2-methylpropyl)oxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-9(10)3-5-11-6-4-9/h8H,3-7,10H2,1-2H3 |
Clé InChI |
PLGWARLDJQQUAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CCOCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
![4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
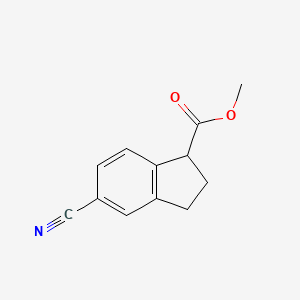
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
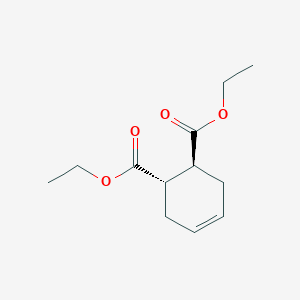


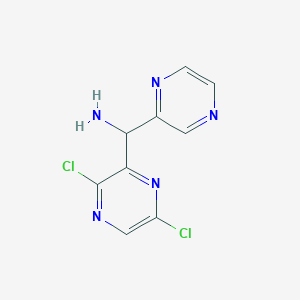
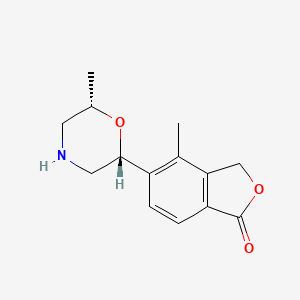
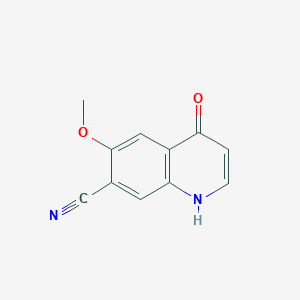
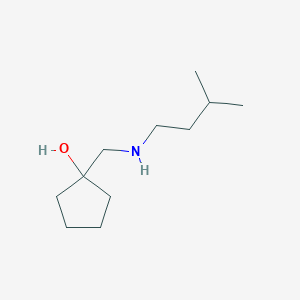

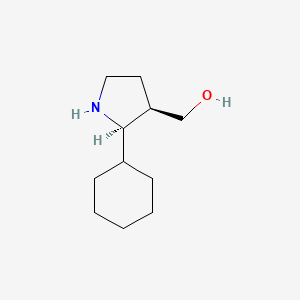
![4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide](/img/structure/B12988241.png)
